molecular formula C13H8ClF3O2S B1340909 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride CAS No. 885267-96-9

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

Cat. No. B1340909
M. Wt: 320.71 g/mol
InChI Key: WJSSWLPZDVPLIK-UHFFFAOYSA-N
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Description

The compound "3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various sulfonyl chloride compounds and their reactivity, which can provide insights into the chemical behavior and properties of similar compounds. Sulfonyl chlorides are known to be important intermediates in organic synthesis, particularly in the introduction of sulfonyl groups into other molecules .

Synthesis Analysis

The synthesis of related sulfonyl compounds is well-documented. For instance, the generation of trifluoromethyl thiolsulphonates through a one-pot reaction involving sulfonyl chloride is described, highlighting the reactivity of sulfonyl chlorides with trifluoromethylsulfanylamides . Additionally, the synthesis of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide from tris((trifluoromethyl)sulfonyl)methane and benzenediazonium chloride demonstrates the versatility of sulfonyl chlorides in forming complex structures .

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives can be complex, as indicated by the synthesis and characterization of various compounds. For example, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds have been reported, shedding light on the electron delocalization and bond characteristics of these molecules . This information can be extrapolated to understand the molecular structure of "3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride".

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride derivatives can be inferred from the properties of similar compounds discussed in the papers. For example, the ionic liquid triethylamine-bonded sulfonic acid is studied for its efficiency and generality as a homogeneous catalyst under various conditions . The thermal stability and decomposition pathways of sulfonyl chloride derivatives are also explored, as seen in the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide . These studies provide a foundation for understanding the stability, reactivity, and other properties of "3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride".

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

Field: Agrochemical and Pharmaceutical Industries Application: Trifluoromethylpyridines, which can be synthesized using 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of Anticancer Agents

Field: Medicinal Chemistry Application: 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is used in the preparation of anilinopyrimidinesulfonamides, which are potential anticancer agents . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes of this application are not provided in the source.

3. Synthesis of HDAC Inhibitors

Field: Medicinal Chemistry Application: 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is used in the preparation of hydroxy-sulfonyl-piperidinyl butyramides, which are HDAC inhibitors and potential antitumors . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes of this application are not provided in the source.

4. Fluoroalkylation of Heterocycles, Arenes, and Heteroarenes

Field: Organic Chemistry Application: It is used as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes of this application are not provided in the source.

5. Sulfonation of Alcohols

Field: Organic Chemistry Application: It is used as a sulfonating agent for alcohols . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes of this application are not provided in the source.

6. Chlorination of Carbanions

Field: Organic Chemistry Application: It is used as a chlorinating agent for carbanions . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes of this application are not provided in the source.

7. Synthesis of Inhibitors of the Hypoxia Inducible Factor Pathway

Field: Medicinal Chemistry Application: 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is used in the preparation of inhibitors of the hypoxia inducible factor pathway . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes of this application are not provided in the source.

8. Synthesis of Fluorinated Organic Chemicals

Field: Organic Chemistry Application: It is used in the synthesis of fluorinated organic chemicals, which have many applications in the agrochemical, pharmaceutical, and functional materials fields . Methods: The specific methods of application or experimental procedures are not detailed in the source. Results: The outcomes of this application are not provided in the source.

Safety And Hazards

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. Contact with water liberates toxic gas . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSSWLPZDVPLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585802
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

CAS RN

885267-96-9
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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